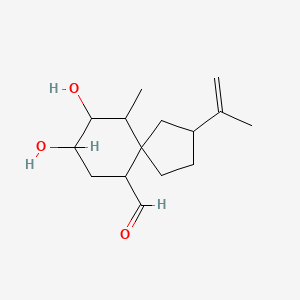

Epioxylubimin

Descripción

Propiedades

Número CAS |

69350-60-3 |

|---|---|

Fórmula molecular |

C15H24O3 |

Peso molecular |

252.35 g/mol |

Nombre IUPAC |

7,8-dihydroxy-6-methyl-3-prop-1-en-2-ylspiro[4.5]decane-10-carbaldehyde |

InChI |

InChI=1S/C15H24O3/c1-9(2)11-4-5-15(7-11)10(3)14(18)13(17)6-12(15)8-16/h8,10-14,17-18H,1,4-7H2,2-3H3 |

Clave InChI |

YIGYYGXJIDAEOF-UHFFFAOYSA-N |

SMILES canónico |

CC1C(C(CC(C12CCC(C2)C(=C)C)C=O)O)O |

melting_point |

123 - 124 °C |

Descripción física |

Solid |

Origen del producto |

United States |

Isolation, Structural Elucidation, and Advanced Analytical Characterization of Epioxylubimin

Methodologies for Isolation from Biological Matrices

The isolation of Epioxylubimin from complex biological matrices involves specific extraction protocols and purification techniques to obtain the compound in sufficient purity for analysis.

Extraction Protocols from Induced Plant Tissues (e.g., Diseased Solanum tuberosum Tubers)

This compound has been identified as a stress metabolite produced in diseased potato tubers researchgate.netoup.comresearchgate.net. Research into the isolation of such metabolites from Solanum tuberosum typically involves collecting infected or induced plant tissues. Following collection, the tubers are washed and surface-sterilized. The process may involve slicing the tubers and incubating them under specific conditions to encourage the production of stress compounds, or directly extracting from naturally diseased material reviberoammicol.comanses.fr. Extraction protocols often involve maceration or homogenization of the plant tissue, followed by solvent extraction. For instance, studies on stress metabolites in diseased potato tubers have led to the isolation and structure elucidation of compounds like this compound researchgate.netoup.comresearchgate.net.

Isolation and Purification from Phytocomplexes (e.g., Mentha piperita and Combretum micranthum Extracts)

This compound has also been identified in extracts from Mentha piperita (peppermint) and Combretum micranthum fud.edu.ngajol.inforesearchgate.netresearchgate.net. The isolation from these phytocomplexes typically begins with solvent extraction of the plant material. For Mentha piperita, hexane (B92381) extracts have been analyzed, revealing the presence of this compound among other metabolites ajol.inforesearchgate.net. Similarly, studies on Combretum micranthum have identified this compound in its aqueous leaf extracts, contributing to the plant's antioxidant potential fud.edu.ngresearchgate.net. Purification of these extracts commonly employs chromatographic techniques to separate this compound from other co-extracted compounds, aiming to achieve a high degree of purity for subsequent analysis biopharmaspec.compacificbiolabs.comdergipark.org.tr.

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation and Quantification

The definitive identification and characterization of this compound rely on a suite of advanced analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy, often coupled with various chromatographic methods.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Profiling and Molecular Fragmentation Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone technique for profiling complex mixtures and elucidating the structures of natural products like this compound fud.edu.ngajol.infoamericanpharmaceuticalreview.comchimia.chresearchgate.netresearchgate.netnih.gov. LC-MS/MS allows for the separation of compounds based on their chromatographic properties, followed by mass analysis to determine their molecular weight and fragmentation patterns. These fragmentation patterns provide crucial structural information, aiding in the identification of this compound by comparing its mass-to-charge ratio (m/z) and fragment ions with databases or known standards oup.comfud.edu.ngajol.infouni.lu. For this compound, LC-MS/MS has been instrumental in its tentative identification in various plant extracts, with specific molecular fragmentation data being reported fud.edu.ngajol.info. For example, a molecular fragmentation of this compound at 270.268 m/z has been documented fud.edu.ng, and another study reports its molecular mass as 269 with an m/z of 270 in positive mode ajol.info.

Table 1: LC-MS/MS Identified Compounds in Plant Extracts

| Compound Name | Molecular Mass (M) | m/z (M+H) | Source/Context | Reference |

| This compound | 269 | 270 | Mentha piperita Hexane Extract | ajol.info |

| This compound | - | 270.268 | Combretum micranthum Leaf Extract | fud.edu.ng |

| Myricetin | - | 319.062 | Combretum micranthum Leaf Extract | fud.edu.ng |

| Furocoumarinic acid | 366 | 367 | Mentha piperita Hexane Extract | ajol.info |

| Quassin | 388 | 389 | Mentha piperita Hexane Extract | ajol.info |

| Dioctylamine | 241 | 242 | Mentha piperita Hexane Extract | ajol.info |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment and Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is indispensable for the comprehensive structural elucidation and stereochemical assignment of organic compounds like this compound azooptics.comnih.govcore.ac.ukwpmucdn.comawi.de. NMR provides detailed information about the chemical environment of atoms within a molecule, enabling the determination of connectivity, functional groups, and stereochemistry azooptics.comnih.govcore.ac.uk. Techniques such as Heteronuclear Single Quantum Correlation (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are often employed to establish one-bond and long-range correlations between protons and carbons, respectively, thereby mapping out the molecular skeleton core.ac.uk. The structure of this compound has been determined and confirmed using spectral evidence, including NMR data, which is crucial for its definitive identification researchgate.netoup.comresearchgate.net.

Integration of Complementary Chromatographic Separations for Compound Purity and Identity

To ensure the purity and confirm the identity of this compound, a combination of complementary chromatographic techniques is often utilized biopharmaspec.compacificbiolabs.com. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and potentially others like Thin Layer Chromatography (TLC) are employed. HPLC, in particular, is widely used for separating, identifying, and quantifying compounds in complex mixtures researchgate.netresearchgate.net. By employing different chromatographic methods, researchers can obtain orthogonal data, which strengthens the confidence in the compound's purity and identity biopharmaspec.compacificbiolabs.com. For example, HPLC coupled with UV detection or mass spectrometry (HPLC-MS) is a common approach for analyzing plant extracts and confirming the presence of specific compounds like this compound ajol.inforesearchgate.netresearchgate.net.

Biosynthetic Pathways and Enzymatic Mechanisms of Epioxylubimin

Elucidation of Precursor Molecules and Biosynthetic Intermediates

The biosynthesis of all sesquiterpenoids, including spirovetivanes like Epioxylubimin, begins with the universal isoprenoid precursor, farnesyl pyrophosphate (FPP) mdpi.comresearchgate.net. FPP is a C15 isoprenoid synthesized through the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway, which are conserved across diverse plant species mdpi.com. The initial step in sesquiterpenoid formation involves the cyclization of FPP, catalyzed by sesquiterpene synthases (STSs), to generate various cyclic skeletons. For spirovetivanes, this process typically involves the formation of monocyclic intermediates such as germacrene A, which then undergoes further cyclization and rearrangement to form the characteristic spirocyclic structure researchgate.netenzyme-database.orgenzyme-database.org.

Enzymology of Spirovetivane Sesquiterpenoid Biosynthesis

The enzymatic machinery responsible for spirovetivane sesquiterpenoid biosynthesis comprises at least two main classes of enzymes: sesquiterpene synthases (STSs) and oxidative enzymes, predominantly monooxygenases.

The elucidation of sesquiterpenoid biosynthesis pathways relies on identifying and characterizing the specific enzymes involved. Sesquiterpene synthases (STSs) are responsible for the initial cyclization of FPP into diverse sesquiterpene skeletons mdpi.comresearchgate.net. Enzymes like aristolochene (B1197444) synthase (EC 4.2.3.9) and valencene (B1682129) synthase (EC 4.2.3.73) are examples of STSs that produce skeletons related to or leading to spirovetivanes enzyme-database.orgenzyme-database.org. Functional characterization often involves heterologous expression in systems like Escherichia coli or Saccharomyces cerevisiae to confirm enzymatic activity and substrate specificity nih.govmdpi.com. For instance, studies on fusaproliferin (B1234170) biosynthesis identified a key terpenoid synthase (FUP1) along with cytochrome P450s (FUP2, FUP3), a FAD-oxidase (FUP4), and an acetyltransferase (FUP5) that collectively contribute to the formation of this terpenoid mdpi.com. Similarly, cytochrome P450s (CYPs) are critical for introducing oxygen functionalities, such as hydroxyl or epoxide groups, into the sesquiterpene skeletons biorxiv.orgrsc.orgnih.gov.

Following the initial cyclization by STSs, sesquiterpenoids often undergo oxidative modifications to yield their final bioactive forms. Epoxidation, the addition of an oxygen atom across a double bond to form an epoxide ring, is a common transformation catalyzed by monooxygenases, particularly cytochrome P450 monooxygenases (P450s) biorxiv.orgrsc.orgacs.org. P450 enzymes utilize a heme-iron center to activate molecular oxygen, forming a highly reactive iron-oxo species (Compound I) that can stereoselectively attack alkene double bonds rsc.orgacs.org. Other monooxygenases, such as flavin-dependent monooxygenases (FMOs), can also catalyze epoxidation reactions biorxiv.orgnih.gov. These oxidative steps are crucial for introducing specific functional groups that confer bioactivity and are often highly regio- and stereoselective, dictated by the precise architecture of the enzyme's active site rsc.orgacs.org.

Metabolic Interconversions and Relationships with Related Phytoalexins (e.g., Lubimin (B1675347), Oxylubimin, Rishitin)

This compound is part of a family of sesquiterpenoid phytoalexins produced by plants, particularly in the Solanaceae family, as a defense response against pathogens nih.gov. These compounds are often interconverted metabolically. Research has established a pathway where solavetivone (B1203128) serves as an early precursor, which is then converted to lubimin. Lubimin is subsequently transformed into oxylubimin, which is finally converted to rishitin (B106575), the major phytoalexin in potato and tomato nih.govnih.gov. This compound, characterized by an epoxide group, is likely formed through the epoxidation of lubimin, oxylubimin, or a related spirovetivane intermediate, representing a distinct oxidative modification within this defense response pathway nih.govnih.gov.

Table 3.3.1: Key Spirovetivane Phytoalexins and Their Metabolic Relationships

| Compound | Role | Precursor(s) | Product(s) | Key Modifying Enzyme Class (Hypothesized/Known) |

| Solavetivone | Phytoalexin | (Likely from FPP cyclization) | Lubimin | Sesquiterpene Synthase (STS) |

| Lubimin | Phytoalexin | Solavetivone | Oxylubimin, this compound | STS, Monooxygenase (e.g., P450) |

| Oxylubimin | Phytoalexin | Lubimin | Rishitin, this compound | STS, Monooxygenase (e.g., P450) |

| Rishitin | Phytoalexin | Oxylubimin | (Detoxified forms) | STS, Monooxygenase (e.g., P450) |

| This compound | Phytoalexin | Lubimin or Oxylubimin (Hypothesized) | (Further modifications/detoxification) | Monooxygenase (Epoxidase) |

Comparative Biosynthesis in Diverse Plant Species and Heterologous Systems

The study of sesquiterpenoid biosynthesis is advanced through comparative analyses across different plant species and the utilization of heterologous expression systems. Comparing the genes and enzymes involved in sesquiterpenoid pathways in various plants helps to understand the evolutionary diversification of these defense mechanisms nih.gov. Heterologous expression systems, such as E. coli and yeast, are instrumental in functionally characterizing individual enzymes (e.g., STSs, P450s) and reconstituting entire biosynthetic pathways mdpi.comnih.gov. For example, the successful heterologous expression of terpenoid synthases and P450s has allowed for the elucidation of mechanisms and the identification of key intermediates in the biosynthesis of compounds like fusaproliferin and artemisinic acid mdpi.comnih.gov. This approach also aids in understanding how specific plant species have evolved unique pathways or modifications for producing specialized metabolites like this compound.

Molecular and Physiological Roles of Epioxylubimin in Plant Stress Responses

Epioxylubimin as an Induced Stress Metabolite in Plant-Pathogen Interactions

Plants produce this compound as a direct response to invasions by pathogens. This production is not constitutive but is instead induced upon recognition of a threat, marking it as a central element in the plant's active defense strategy. Its role as an induced metabolite has been primarily documented in the context of plant-pathogen interactions, where it contributes to inhibiting the proliferation of invading microorganisms.

The accumulation of this compound is a hallmark of the plant's response to biotic stress, notably in potato tubers reacting to infection. cdnsciencepub.com Research has demonstrated that the presence of pathogens, such as the oomycete Phytophthora infestans—the causal agent of late blight—triggers the synthesis and accumulation of sesquiterpenoid phytoalexins. apsnet.org Elicitors from P. infestans initiate a signaling cascade within the plant tissue that leads to the production of these defensive compounds. apsnet.org

While studies often group this compound with other related sesquiterpenoids like lubimin (B1675347) and rishitin (B106575), the general mechanism involves a significant increase in their concentration following pathogen challenge. apsnet.org This response is tightly regulated, with the accumulation of these metabolites being a key factor in determining the outcome of the plant-pathogen interaction, contributing to what is known as a hypersensitive response where the plant restricts pathogen growth. apsnet.org

Table 1: Identification of this compound in Various Plant Species This table shows examples of plant species in which this compound has been detected, highlighting its presence as a secondary metabolite.

| Plant Species | Family | Compound Class | Reference |

|---|---|---|---|

| Solanum tuberosum (Potato) | Solanaceae | Sesquiterpenoid Phytoalexin | cdnsciencepub.com |

| Combretum micranthum | Combretaceae | Sesquiterpenoid | fud.edu.ng |

| Dendrobium officinale | Orchidaceae | Sesquiterpenoid | nih.gov |

| Mentha piperita (Peppermint) | Lamiaceae | Sesquiterpenoid | researchgate.net |

The production of phytoalexins, including this compound, is precisely controlled in both time and space to maximize defensive efficacy while minimizing metabolic cost to the plant. nih.gov Following pathogen recognition, the biosynthesis of these compounds is induced. Temporally, this induction is rapid, forming part of the plant's early defense response.

Spatially, the production is often localized to the site of infection. nih.gov This targeted accumulation helps to create a toxic environment that directly inhibits the growth of the invading pathogen and can trigger localized cell death (the hypersensitive response) to quarantine the threat. apsnet.org While the specific temporal and spatial dynamics of this compound itself are not extensively detailed in isolation, the patterns observed for closely related phytoalexins in potato suggest that its synthesis is concentrated in the cells and tissues immediately surrounding the infection point.

Mechanisms of Action in Plant Defense Systems

This compound functions as a defensive compound through its antimicrobial properties, contributing directly to the plant's ability to withstand pathogenic attacks. Its mechanism is rooted in its role as a phytoalexin, a class of compounds defined by their induced synthesis and antimicrobial activity.

Plant immunity can be broadly divided into two types: constitutive (pre-existing) and induced (activated upon attack). This compound is a key player in induced immunity. As a phytoalexin, its synthesis is triggered by pathogen challenge, meaning it is not present in significant amounts in healthy, unstressed plant tissues. nih.gov This strategy allows the plant to conserve resources, only producing these potent defensive chemicals when and where they are needed. The induction of this compound synthesis is part of a broader reprogramming of the plant's metabolism aimed at mounting a robust defense.

This compound is well-established as a sesquiterpenoid phytoalexin in members of the Solanaceae family, such as potato (Solanum tuberosum). nih.govnih.gov In these plants, it acts alongside a suite of other structurally related compounds like lubimin, oxylubimin, and rishitin to form a chemical barrier against a variety of pathogens. nih.govnih.gov The antimicrobial activity of these compounds is a critical factor in the defense of these economically vital crops. nih.gov

Integration into Broader Plant Stress Signaling Networks

The production of this compound is not an isolated event but is intricately woven into the complex web of plant stress signaling pathways. nih.gov The perception of a pathogen triggers a cascade of signals that ultimately leads to the activation of defense-related genes, including those responsible for phytoalexin biosynthesis. researchgate.net

Plant defense regulation is understood as a network of interactions rather than linear pathways. nih.gov Key plant hormones and signaling molecules such as salicylic acid (SA), jasmonic acid (JA), ethylene, and abscisic acid (ABA) are central regulators of these responses. nih.govnih.gov For instance, ABA has been shown to modulate the accumulation of the related phytoalexins rishitin and lubimin in potato tubers in response to elicitors from P. infestans. apsnet.org The synthesis of defensive secondary metabolites is often the result of cross-talk between these different hormonal pathways. nih.gov

Furthermore, signal transduction cascades, such as those involving mitogen-activated protein kinases (MAPKs), play a crucial role in relaying the initial signal of pathogen detection to the nucleus, leading to the transcriptional activation of defense genes. nih.govresearchgate.net The regulation of transcription factors is a key step in this process, controlling the expression of biosynthetic enzymes that produce compounds like this compound. nih.gov Therefore, the synthesis of this compound is a highly regulated output of a sophisticated signaling network that allows the plant to mount a tailored and effective defense against biotic stress. researchgate.net

Interactions with Endogenous Phytohormones and Other Signaling Molecules

Information regarding how this compound may interact with plant hormones such as auxins, cytokinins, gibberellins, abscisic acid, ethylene, salicylic acid, jasmonates, and brassinosteroids is not available. Similarly, there is no data on its potential interactions with other signaling molecules like reactive oxygen species (ROS), nitric oxide (NO), or calcium ions (Ca2+).

Modulation of Cellular Stress Pathways and Defense Gene Expression

There is no research detailing the effects of this compound on specific cellular stress pathways, such as the mitogen-activated protein kinase (MAPK) cascades or the calcium-dependent protein kinase (CDPK) pathways. Consequently, there is no information on which defense-related genes might be upregulated or downregulated by this compound.

Due to the absence of any research findings on "this compound," a data table of compound names mentioned in the article cannot be generated.

Genetic and Transcriptional Regulation of Epioxylubimin Production

Identification of Genes Encoding Epioxylubimin Biosynthetic Enzymes

The biosynthesis of sesquiterpenoids, including this compound, relies on a suite of enzymes that catalyze specific biochemical transformations. While direct identification of genes encoding this compound biosynthetic enzymes is not extensively detailed in the provided literature, the general pathways for sesquiterpenoid production typically involve terpene synthases and cytochrome P450 monooxygenases genome.jpmdpi.comgenome.jpnih.gov. For example, research on the biosynthesis of related compounds like epoxyketone proteasome inhibitors has identified genes encoding non-ribosomal peptide synthetases (NRPS), polyketide synthases (PKS), acyl-CoA dehydrogenases (ACAD), and cytochrome P450 monooxygenases as critical for catalyzing steps such as epoxidation nih.govnih.gov. Further investigation is required to isolate and characterize the specific genes responsible for the unique structure and production of this compound.

Transcriptional Regulation of this compound Pathway Genes

The precise control over the production of secondary metabolites like this compound is largely governed by transcriptional regulation. This process ensures that the genes involved in its biosynthesis are expressed only when and where needed, often in response to specific environmental cues or developmental signals libretexts.orgnih.gov. Transcriptional regulation involves the interaction of DNA regulatory elements, such as promoters and enhancers, with transcription factors (TFs). These TFs bind to specific sequences, thereby activating or repressing gene expression libretexts.orgnih.govnovoprolabs.comnih.govelifesciences.org. Understanding these regulatory networks is fundamental to deciphering how this compound biosynthesis is modulated.

Plants exhibit dynamic changes in gene expression in response to various biotic and abiotic stresses, which often include the upregulation of genes involved in secondary metabolism. Studies on potato, a source of this compound, have demonstrated significant alterations in gene expression patterns under stress conditions mdpi.comresearchgate.netnih.govnih.govmdpi.com. For instance, analyses of potato gene expression under darkness, salinity, and herbicide toxicity revealed differential regulation of genes within metabolic pathways mdpi.com. Furthermore, research on potato Universal Stress Proteins (USPs) identified genes whose expression varied significantly across different abiotic stresses, highlighting their role in stress response mechanisms nih.govmdpi.com. Such expression profiling is crucial for identifying genes that contribute to this compound production under stress.

The fine-tuning of gene expression is achieved through the identification and characterization of specific cis-regulatory elements and the trans-acting transcription factors that bind to them libretexts.orgnih.govnovoprolabs.comnih.govelifesciences.org. Promoters and enhancers contain these regulatory elements, which act as binding sites for TFs that can either promote or inhibit transcription libretexts.orgnih.gov. In plants, transcription factors belonging to families such as ERF (Ethylene Responsive Factor) are known to regulate stress responses by binding to specific cis-elements in stress-responsive genes frontiersin.org. Additionally, MYB, WRKY, NAC, and bHLH transcription factors have been identified as key regulators in plant responses to drought stress, often forming intricate regulatory networks frontiersin.org. Detailed characterization of these elements and factors specific to this compound biosynthesis genes is essential for a comprehensive understanding of its regulation.

Epigenetic Modulation of Sesquiterpenoid Biosynthesis and Stress Responsiveness

Epigenetic mechanisms, including DNA methylation and histone modifications, are increasingly recognized for their role in regulating gene expression in response to environmental stress nih.govnih.govimrpress.commdpi.comunifi.itnih.govnih.govnih.govmdpi.com. These modifications can alter chromatin structure, thereby influencing the accessibility of DNA to the transcriptional machinery and modulating the expression of stress-responsive genes, including those involved in secondary metabolism imrpress.comnih.govmdpi.com. Stress can trigger rapid and reversible epigenetic changes that not only mediate immediate metabolic adjustments but can also establish a form of "stress memory," potentially influencing the plant's response to subsequent stress events and even its progeny nih.gov. For example, stress-induced changes in histone acetylation and DNA methylation have been shown to impact the production of secondary metabolites nih.gov. Further research is needed to elucidate how these epigenetic modifications specifically govern sesquiterpenoid biosynthesis and stress responsiveness in relation to this compound.

Genetic Engineering and Synthetic Biology Approaches for Pathway Manipulation and Enhanced Accumulation

Genetic engineering and synthetic biology offer advanced methodologies for manipulating metabolic pathways to enhance the production of valuable compounds nih.govnih.govwikipedia.orgfrontiersin.orgdiva-portal.orgopentextbc.capressbooks.pubnih.govhudsonlabautomation.com. These strategies involve altering gene expression levels, introducing heterologous genes, or optimizing existing biosynthetic routes to increase the yield of target metabolites nih.govwikipedia.orgopentextbc.capressbooks.pub. For instance, genetic engineering techniques can be employed to overexpress rate-limiting enzymes in a biosynthetic pathway or to modify regulatory elements to boost gene transcription nih.govopentextbc.ca. Synthetic biology focuses on the design and construction of novel biological systems or the re-engineering of existing ones to perform specific functions, such as improving the production of plant secondary metabolites nih.govdiva-portal.orgnih.gov. The application of these approaches to the this compound biosynthetic pathway holds promise for both increasing its production and deepening our understanding of its regulatory mechanisms.

Compound List

this compound

Chemoenzymatic Synthesis and Biotransformation Studies of Epioxylubimin

Development of Chemoenzymatic Strategies for the Synthesis of Epioxylubimin and its Analogues

The total synthesis of complex natural products like lubimin (B1675347) and its derivatives is a significant challenge in organic chemistry. Chemoenzymatic synthesis, which integrates the selectivity of biocatalysts with the versatility of chemical reactions, offers a powerful approach to construct such intricate molecules efficiently. nih.gov While a specific chemoenzymatic route to this compound has not been detailed, the synthesis of related complex molecules provides a blueprint for how such a strategy might be devised.

Research into the synthesis of other complex natural products, such as cotylenol, has demonstrated the power of combining chemical steps with late-stage enzymatic oxidations to install key functional groups with high selectivity. chemrxiv.org A similar strategy could be envisioned for epoxylubimin, where a synthetic core structure of lubimin is first assembled chemically, followed by a highly specific enzymatic epoxidation step. Cytochrome P450 enzymes, known for their ability to catalyze epoxidation reactions on a wide range of substrates, would be prime candidates for this transformation. nih.govnih.gov

The chemical synthesis of the lubimin framework itself has been a subject of study, providing potential starting points for a chemoenzymatic approach. researchgate.net Furthermore, the development of chemoenzymatic protocols for producing other bioactive molecules, like the beta-blocker (S)-bisoprolol, highlights the utility of enzymes, such as lipases, for creating chiral building blocks that can then be elaborated through chemical means. mdpi.com The creation of novel epoxyketone analogues using the biosynthetic enzyme EpnF showcases how a single enzyme can be used to generate a library of related compounds from various synthetic precursors. nih.gov This approach could be adapted to produce epoxylubimin and its analogues by designing and synthesizing various lubimin-like substrates for enzymatic epoxidation.

Table 1: Potential Chemoenzymatic Synthesis Strategies

| Strategy | Description | Key Enabling Technology | Potential Application for this compound |

| Late-Stage Enzymatic Oxidation | A chemical synthesis route produces a late-stage intermediate or the core scaffold of the target molecule, followed by a highly selective enzymatic oxidation to install a key functional group (e.g., epoxide). | Cytochrome P450 monooxygenases, non-heme iron-dependent (NHD) oxidases. chemrxiv.orgchemrxiv.org | Chemical synthesis of lubimin followed by enzymatic epoxidation of the isopropenyl group to yield epoxylubimin. |

| Enzymatic Kinetic Resolution | A racemic mixture of a key synthetic intermediate is resolved using an enzyme (e.g., lipase) that selectively reacts with one enantiomer, providing access to enantiopure building blocks. | Lipases, esterases. mdpi.com | Resolution of a racemic intermediate in the chemical synthesis of the spirovetivane core of lubimin, ensuring correct stereochemistry. |

| Tandem Biocatalytic Oxidation | Multiple enzymes are used sequentially to perform several oxidation reactions on a simple starting material, generating a more complex, functionalized molecule. | Combinations of different oxidase or hydroxylase enzymes. chemrxiv.org | Stepwise oxidation of a lubimin precursor, first to oxylubimin (hydroxylation) and then to epoxylubimin (epoxidation), using a multi-enzyme system. |

Microbial Biotransformation Pathways of this compound and Structurally Related Compounds

Microbial biotransformation is a valuable tool for modifying complex molecules, often achieving high selectivity under mild conditions. researchgate.netnih.gov Studies on the phytoalexin lubimin have revealed that various microorganisms can metabolize it into different derivatives. This provides insight into potential pathways for producing structurally related compounds.

The fungus Gibberella pulicaris (a teleomorph of Fusarium species) is known to detoxify sesquiterpenoid phytoalexins. nih.gov Similarly, the fungus Penicillium chrysogenum has been shown to metabolize lubimin and 3-hydroxylubimin into their 15-dihydro derivatives. researchgate.net Plant cell cultures have also been used to study the transformation of these compounds; soybean cell cultures transform lubimin into oxylubimin. nih.gov In contrast, potato cell cultures did not appear to affect exogenous lubimin under the tested conditions. nih.gov The accumulation and transformation of lubimin have also been observed in potato tuber tissue when infected by the incompatible pathogen Phytophthora infestans. apsnet.org

These findings demonstrate that microbial systems possess the enzymatic machinery to modify the lubimin skeleton. The types of reactions observed—primarily hydroxylations and reductions—are common in microbial biotransformations. nih.gov While direct microbial production of an "epoxy" derivative has not been reported, many fungi are known to possess cytochrome P450 enzymes capable of epoxidation. mdpi.comresearchgate.net Therefore, screening different fungal strains could potentially identify a biocatalyst capable of converting lubimin to epoxylubimin.

Table 2: Documented Microbial Biotransformations of Lubimin

| Microorganism/Cell Culture | Substrate | Product(s) | Reference(s) |

| Penicillium chrysogenum | Lubimin | 15-Dihydrolubimin | researchgate.net |

| Penicillium chrysogenum | 3-Hydroxylubimin | 3-Hydroxy-15-dihydrolubimin | researchgate.net |

| Soybean (Glycine max) Cell Culture | Lubimin | Oxylubimin | nih.gov |

| Potato (Solanum tuberosum) Cell Culture | Lubimin | No transformation observed | nih.gov |

Investigation of In Vitro Enzymatic Systems for Efficient this compound Production

The targeted production of a specific compound like epoxylubimin can be achieved with high efficiency and purity using isolated enzyme systems. nih.govnih.gov Research into the detoxification of phytoalexins in solanaceous plants has identified a specific cytochrome P450 enzyme, annotated as Sesquiterpenoid Phytoalexin Hydroxylase (SPH), that acts on lubimin and oxylubimin. nih.gov

In vitro studies using this enzyme, which belongs to the CYP76 family, demonstrated its ability to hydroxylate a range of sesquiterpenoid phytoalexins. nih.gov When lubimin was used as a substrate for this enzyme, it was converted to a hydroxylated product, although this product was not oxylubimin, indicating a different site of hydroxylation. nih.gov The enzyme was also shown to hydroxylate oxylubimin itself, producing a new, more polar compound. nih.gov

Cytochrome P450 enzymes are well-known for their ability to catalyze not only hydroxylations but also epoxidations. nih.govnih.govmdpi.com The mechanism often involves a highly reactive iron-oxo intermediate that can insert an oxygen atom across a double bond. nih.gov It is plausible that a different P450 enzyme, either from a plant or microbial source, could catalyze the epoxidation of lubimin's isopropenyl group to form epoxylubimin. The development of an in vitro system for this purpose would involve identifying the appropriate enzyme, optimizing reaction conditions (pH, temperature, cofactors like NADPH), and potentially employing enzyme immobilization techniques to enhance stability and reusability. nih.gov

Table 3: In Vitro Enzymatic Transformation of Lubimin and Related Compounds

| Enzyme System | Substrate(s) | Product(s) | Key Findings | Reference(s) |

| Sesquiterpenoid Phytoalexin Hydroxylase (SPH / CYP76A2L) from Nicotiana benthamiana | Lubimin | Hydroxylated lubimin (not oxylubimin) | The enzyme hydroxylates lubimin at a position other than C-10. | nih.gov |

| Sesquiterpenoid Phytoalexin Hydroxylase (SPH / CYP76A2L) from Nicotiana benthamiana | Oxylubimin | A novel hydroxylated derivative of oxylubimin | Oxylubimin is also a substrate for further hydroxylation by SPH. | nih.gov |

| Sesquiterpenoid Phytoalexin Hydroxylase (SPH / CYP76A2L) from Nicotiana benthamiana | Rishitin (B106575), Solavetivone (B1203128) | 13-Hydroxyrishitin (Rishitin-M1), Hydroxylated solavetivone | SPH demonstrates broad substrate specificity for various sesquiterpenoid phytoalexins. | nih.gov |

Comparative Metabolomics and Ecological Significance of Epioxylubimin

Metabolomic Profiling of Epioxylubimin Across Diverse Plant Varieties and Species

Metabolomic profiling aims to comprehensively identify and quantify small molecules within a biological system, offering insights into plant biochemistry and distribution patterns creative-proteomics.com. Spirovetivane sesquiterpenoids, including this compound, have been identified in various plant species, often associated with stress responses or as key phytochemical constituents.

This compound has been identified as a spirovetivane sesquiterpenoid stress metabolite in diseased potato tubers cdnsciencepub.com. Further metabolomic analyses have detected this compound in Combretum micranthum, where it contributes to the plant's rich profile of potential metabolites, suggesting its role in the plant's antioxidant capacity scispace.comresearchgate.net. Additionally, this compound has been reported as a natural product isolated from Billbergia buchholtzii and Russula delica naturalproducts.net. These findings indicate that this compound, or related spirovetivane sesquiterpenoids, are distributed across different plant families and even into other kingdoms, suggesting a broad, though not universally studied, presence.

Table 1: Reported Occurrences of this compound and Related Spirovetivane Sesquiterpenoids

| Plant Species / Organism | Metabolite Class | Context / Observation | Citation(s) |

| Diseased Potato Tubers | Spirovetivane Sesquiterpenoid | Stress metabolite | cdnsciencepub.com |

| Combretum micranthum | Sesquiterpenoid | Identified via LC-MS; contributes to antioxidant potential | scispace.comresearchgate.net |

| Billbergia buchholtzii | Natural Product | Identified in collections | naturalproducts.net |

| Russula delica | Natural Product | Identified in collections | naturalproducts.net |

| Atractylodes lancea | Spirovetivane Sesquiterpenoid | Rearranged spirovetivane sesquiterpenoids identified | researchgate.net |

Ecological Roles of this compound in Interspecies Plant Interactions (e.g., Defense against Herbivores and Microbes)

Sesquiterpenoids, as a broad class of plant secondary metabolites, are integral to plant survival and ecological interactions, primarily serving as defense compounds unn.edu.ngnih.govchemijournal.com. While specific research on the ecological roles of this compound itself is limited, its classification as a spirovetivane sesquiterpenoid places it within a group of compounds known to confer protection to plants.

These compounds can act as direct defenses by deterring herbivores through their bitter taste or toxicity, or by inhibiting herbivore growth and development nih.govreading.ac.ukreading.ac.uknih.govmdpi.com. Volatile sesquiterpenes can also play indirect defense roles by attracting natural enemies of herbivores, such as parasitic wasps or predatory insects unn.edu.ng. Furthermore, sesquiterpenoids exhibit antimicrobial properties, disrupting the cell walls of fungi and bacteria, thereby protecting plants from pathogens and environmental stresses nih.govreading.ac.ukreading.ac.uk. Some sesquiterpenoids are also involved in allelopathy, influencing the distribution and growth of neighboring plants reading.ac.uknsf.gov. The production of these metabolites can be constitutive or induced in response to stress, such as herbivory or pathogen attack unn.edu.ngnih.govnih.govmdpi.comapsnet.org. Given that this compound is identified as a stress metabolite in diseased potato cdnsciencepub.com, it is plausible that it contributes to the plant's defense response against biotic or abiotic stressors.

Evolutionary Conservation and Divergence of Spirovetivane Sesquiterpenoid Pathways in the Plant Kingdom

The biosynthesis of sesquiterpenoids, including spirovetivanes, is orchestrated by a complex enzymatic machinery, primarily terpene synthases (TPS) mdpi.comnih.gov. The evolutionary history of these pathways is characterized by gene duplication, diversification, and functional specialization, contributing significantly to the vast chemical diversity observed in plants frontiersin.orgoup.comfrontiersin.org.

The terpene synthase (TPS) gene family, which is central to terpenoid biosynthesis, originated after the divergence of land plants from green algae pnas.org. These genes have undergone extensive duplication and divergence, leading to various subfamilies (e.g., TPS-a, TPS-b, TPS-c, TPS-e/f, TPS-g) that catalyze the synthesis of different classes of terpenoids, with TPS-a subfamilies often being involved in sesquiterpene synthesis mdpi.comnih.gov. Spirovetivane sesquiterpenoids, characterized by a spirocyclic structure connecting a five- and a six-membered ring, represent a specific structural class within the broader sesquiterpenoid family nih.govresearchgate.net. Their biosynthesis involves the cyclization of farnesyl pyrophosphate (FPP) by specific sesquiterpene synthases (STSs) researchgate.netgenome.jp. The evolution of these pathways has resulted in lineage-specific adaptations, allowing plants to generate unique suites of compounds that mediate their interactions with the environment frontiersin.orgfrontiersin.org. While the precise evolutionary trajectory of spirovetivane pathways is still an area of active research, the general mechanisms of TPS gene expansion and functional divergence likely underpin the appearance and diversification of spirovetivane skeletons across the plant kingdom and potentially beyond frontiersin.orgresearchgate.net.

Future Directions and Emerging Research Frontiers in Epioxylubimin Studies

Application of Systems Biology and Multi-Omics Approaches to Epioxylubimin Metabolism

The intricate interplay between plant physiology and environmental stress necessitates sophisticated analytical tools to decipher the roles of secondary metabolites like this compound. Systems biology and multi-omics approaches, integrating genomics, transcriptomics, proteomics, and metabolomics, offer a powerful framework for understanding complex biological systems and stress responses in plants nih.govnih.govnih.govsevenbridges.comfrontlinegenomics.comucsd.edumdpi.comyoutube.com.

Future research can leverage these integrated approaches to:

Map Metabolic Pathways: Elucidate the complete metabolic pathways involved in this compound biosynthesis and degradation within potato plants and other identified sources, such as Mentha piperita jfda-online.comscribd.com. This would involve analyzing gene expression patterns (transcriptomics) and enzyme activities (proteomics) under various stress conditions.

Identify Regulatory Networks: Employ metabolomics and transcriptomics to identify key regulatory genes and signaling molecules that control this compound production in response to specific biotic or abiotic stresses. This could reveal how plants fine-tune their defense responses.

Uncover Inter-Omics Correlations: Investigate correlations between this compound levels and other omics data (e.g., changes in protein abundance or gene expression) to build a holistic model of its function within plant stress physiology. Such integration can provide a more complete picture than single-omic analyses, avoiding assumptions about metabolic outputs based solely on gene expression frontlinegenomics.com.

Elucidation of Novel Molecular Targets and Biological Activities through Mechanistic Research

While this compound is recognized as a stress metabolite and phytoalexin, its precise molecular targets and the detailed mechanisms underlying its biological activities remain largely unexplored. Phytoalexins are crucial plant defense compounds, but their specific modes of action can vary significantly researchgate.netnih.gov.

Emerging research frontiers include:

Target Identification: Employing biochemical assays, yeast-two-hybrid systems, or affinity chromatography coupled with mass spectrometry to identify specific proteins or enzymes that this compound interacts with. This could reveal its direct role in plant defense pathways or its interaction with pathogen-specific targets.

Mechanism of Action Studies: Conducting in vitro and in planta experiments to understand how this compound modulates cellular processes. This might involve investigating its effects on cell wall integrity, reactive oxygen species (ROS) scavenging, or the activation of defense gene expression frontiersin.org.

Discovery of Novel Activities: Exploring potential biological activities beyond plant defense, such as antimicrobial, antifungal, or even signaling roles, by screening this compound against various biological targets or in different assay systems. Understanding its chemical properties could also guide the search for novel activities researchgate.net.

Advanced Genetic Editing and Metabolic Engineering for Optimized Biosynthesis

The ability to precisely engineer plant or microbial systems offers a promising avenue for enhancing the production of valuable natural products like this compound. Metabolic engineering, which involves the optimization of genetic and regulatory processes within cells, is key to this endeavor wikipedia.orgnih.govebsco.com. Biosynthetic gene clusters (BGCs) are fundamental to understanding and engineering the production of such plant secondary metabolites plos.org.

Future research directions in this area include:

Biosynthetic Gene Cluster Identification: Identifying the specific genes and enzymes responsible for this compound biosynthesis in plants. This would likely involve comparative genomics and transcriptomics of plants under stress versus control conditions.

Metabolic Engineering Strategies: Once the biosynthetic genes are identified, advanced genetic engineering techniques, such as CRISPR-Cas9, can be applied. This could involve:

Overexpressing genes encoding rate-limiting enzymes in the this compound pathway wikipedia.org.

Blocking competing metabolic pathways that divert precursors away from this compound synthesis wikipedia.org.

Heterologous expression of the identified BGCs in more amenable host organisms (e.g., E. coli or yeast) for controlled production wikipedia.orgnih.govnih.govmdpi.com.

Pathway Optimization: Utilizing systems biology and computational modeling to predict and optimize metabolic flux towards this compound, ensuring efficient conversion of substrates and minimizing the accumulation of toxic intermediates wikipedia.orgescientificpublishers.com.

Exploration of Biotechnological Applications for Controlled Production and Derivatization

The efficient and sustainable production of this compound, along with the exploration of its modified forms, presents significant biotechnological opportunities. Biotechnological approaches, including fermentation and cell culture, offer alternatives to traditional extraction methods, often with reduced environmental impact and greater control over production srce.hrittbiomed.comnih.govfrontiersin.org. Furthermore, chemical derivatization can yield novel compounds with potentially enhanced or entirely new properties jfda-online.comnih.govresearchgate.netddtjournal.comresearchgate.net.

Key areas for future exploration include:

Biotechnological Production Platforms: Developing robust fermentation processes using engineered microorganisms or plant cell cultures to produce this compound sustainably and at scale. This would involve optimizing culture conditions, media composition, and genetic modifications for maximum yield and purity rroij.comsrce.hrittbiomed.comnih.govfrontiersin.org.

Chemical Derivatization: Synthesizing derivatives of this compound by modifying its chemical structure. This could involve introducing specific functional groups to enhance its solubility, stability, or biological activity. Such derivatization strategies, commonly used in analytical chemistry jfda-online.comnih.govresearchgate.netddtjournal.com, could be adapted for drug discovery or agricultural applications.

Application Screening: Evaluating the potential applications of this compound and its derivatives in various fields, such as pharmaceuticals (e.g., as an antimicrobial or anti-inflammatory agent), agriculture (e.g., as a biopesticide or plant growth regulator), or as a valuable chemical intermediate. This would require comprehensive screening of its bioactivities and physicochemical properties.

By pursuing these research avenues, scientists can unlock the full potential of this compound, contributing to advancements in plant science, biotechnology, and potentially human health and agriculture.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.